N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine
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Overview
Description
N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group and a benzene ring substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Benzene-1,4-diamine: The final step involves the coupling of the quinoline derivative with benzene-1,4-diamine under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the quinoline ring, which can exhibit fluorescence under certain conditions. It is also investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, including cancer and infectious diseases, by interacting with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to potential anticancer activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N1,N1-dimethyl-N4-(quinolin-4-yl)benzene-1,4-diamine: Lacks the trifluoromethyl and methyl groups, resulting in different chemical properties and biological activities.
N1,N1-dimethyl-N4-[2-methyl-quinolin-4-yl]benzene-1,4-diamine: Lacks the trifluoromethyl group, which affects its lipophilicity and potential biological interactions.
N1,N1-dimethyl-N4-[7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine: Lacks the methyl group, which can influence its chemical reactivity and biological activity.
Uniqueness
N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine is unique due to the combination of the trifluoromethyl group, which enhances its lipophilicity and potential biological activity, and the methyl group, which can influence its chemical reactivity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-12-10-17(24-14-5-7-15(8-6-14)25(2)3)16-9-4-13(19(20,21)22)11-18(16)23-12/h4-11H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGODGPBWJMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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